molecular formula C21H20O6 B030225 Kaerophyllin CAS No. 75590-33-9

Kaerophyllin

Cat. No.: B030225
CAS No.: 75590-33-9
M. Wt: 368.4 g/mol
InChI Key: CSKOHFAJPKLSBP-MDNIKOHYSA-N
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Mechanism of Action

Target of Action

Kaerophyllin, a lignan isolated from the traditional Chinese herb, Bupleurum scorzonerifolium, primarily targets hepatic stellate cells (HSCs) . HSCs play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .

Mode of Action

This compound interacts with its primary targets, the HSCs, by inhibiting their activation . It has been found to suppress inflammation by reducing the mRNA of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1) genes . This interaction results in changes that protect the liver from injury and fibrogenesis .

Biochemical Pathways

It is known that this compound elevates peroxisome proliferator-activated receptor-γ (ppar-γ) activity . PPAR-γ is a nuclear receptor that plays a critical role in the regulation of genes involved in inflammation, lipid metabolism, and glucose homeostasis .

Pharmacokinetics

Understanding these properties is crucial for predicting the drug’s bioavailability and potential interactions with other substances in the body .

Result of Action

This compound’s action results in significant protection of the liver from injury by reducing serum aspartate transaminase and alanine transaminase levels, improving the histological architecture, and reducing the fibrosis score . It also suppresses hepatic inflammation and inhibits HSC activation, possibly through upregulation of PPAR-γ expression .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of many drugs . Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and its ability to interact with its target .

Comparison with Similar Compounds

Fusidic acid is unique among steroid antibiotics due to its specific mechanism of action and its effectiveness against Gram-positive bacteria. Similar compounds include:

  • 3-keto fusidate
  • 11-keto fusidate
  • 11-deoxy fusidate

These compounds share structural similarities with fusidic acid but differ in their functional groups and biological activities . Fusidic acid’s ability to form strong complexes with cyclodextrins enhances its solubility and bioavailability, making it a valuable antibiotic in clinical settings .

Properties

IUPAC Name

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKOHFAJPKLSBP-MDNIKOHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75590-33-9
Record name 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((3,4-dimethoxyphenyl)methylene)dihydro-, (3E,4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075590339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is kaerophyllin and where is it found?

A1: this compound is a lignan, a type of natural product, originally isolated from the roots of spotted cow parsley (Chaerophyllum maculatum). [, ] It has since been identified in other plant species like Bupleurum smithii, Bupleurum bicaule, and Anthriscus sylvestris. [, , ]

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C21H22O6 and a molecular weight of 370.4 g/mol. Its structure has been confirmed through UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. [, ] For detailed NMR assignments based on COSY, long-range COSY, selective INEPT, FLOCK scalar interactions, and NOE experiments, refer to the X-ray crystal structure analysis. []

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits anti-fibrotic activity. Studies indicate it may inhibit the activation of hepatic stellate cells (HSCs), key players in hepatic fibrosis, particularly when induced by apoptotic bodies from hepatocytes. [, ]

Q4: How does this compound interact with its biological targets?

A4: While the precise mechanism of action remains under investigation, studies suggest that this compound may interfere with the signaling pathways involved in HSC activation. [, ] Further research is necessary to fully elucidate its interactions with specific molecular targets.

Q5: Have any studies investigated the in vivo effects of this compound?

A5: Yes, preclinical studies in rat models have demonstrated the potential of this compound to protect against liver fibrosis. []

Q6: Are there any established analytical methods for the quantification of this compound?

A6: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of this compound in plant material, particularly in Bupleurum smithii. [] Another study utilized HPLC coupled with mass spectrometry (HPLC-MS) to quantify this compound in Anthriscus sylvestris fruits. []

Q7: Has the total synthesis of this compound been achieved?

A8: Yes, researchers have successfully developed a convenient and rapid total synthesis method for (-)-kaerophyllin, along with (-)-hinokinin and (±)-isohinokinin. This approach utilizes a condensation reaction of an aromatic aldehyde followed by alkylation to build the dibenzylbutyrolactone-lignan skeleton. Subsequent hydrolysis, resolution with quinine, reduction, and potentially oxidation steps lead to the final compounds. This achievement marks the first reported asymmetric total synthesis of (-)-kaerophyllin. [, ]

Q8: Is there any information on the stability of this compound under various conditions?

A9: While specific studies on this compound’s stability are limited within the provided research, its isolation and characterization from plant material suggest a degree of natural stability. [, ] Further investigation is required to determine its stability under different conditions like pH, temperature, and light exposure.

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